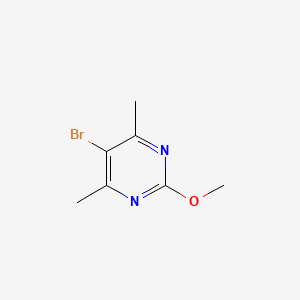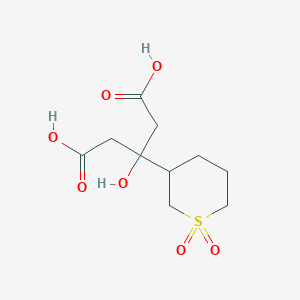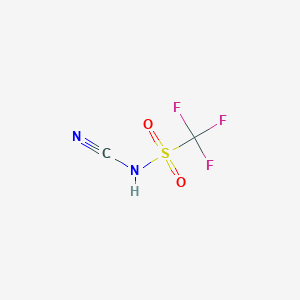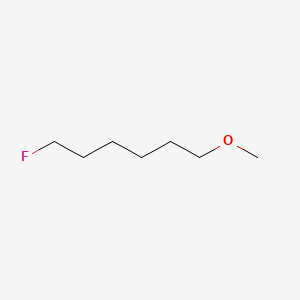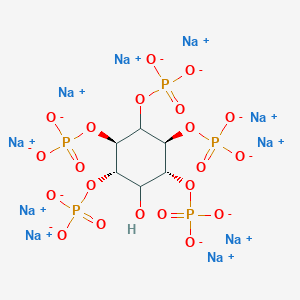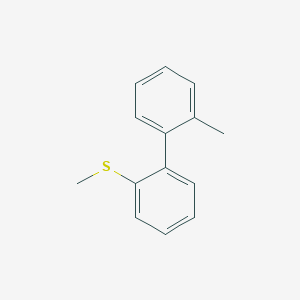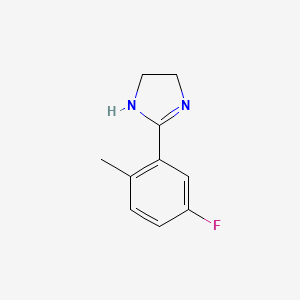![molecular formula C18H12FN B13423360 11-fluoro-7-methylbenzo[c]acridine CAS No. 439-25-8](/img/structure/B13423360.png)
11-fluoro-7-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-7-methylbenzo[c]acridine is a chemical compound with the molecular formula C18H12FN. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 11-fluoro-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 7-methylbenzo[c]acridine using a fluorinating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
11-Fluoro-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
11-Fluoro-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-fluoro-7-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
11-Fluoro-7-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An antiseptic and antibacterial agent used in wound care.
The uniqueness of this compound lies in its specific fluorine and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Properties
CAS No. |
439-25-8 |
|---|---|
Molecular Formula |
C18H12FN |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
11-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-13-7-4-8-16(19)18(13)20-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10H,1H3 |
InChI Key |
BYAVSYPENIKIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
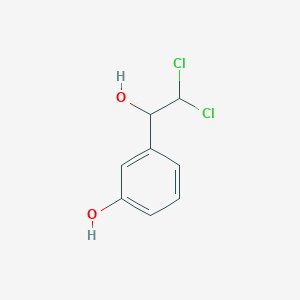
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
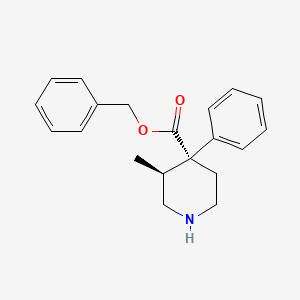
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
